molecular formula C12H12N2O2S2 B2424437 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1421459-05-3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2424437
CAS No.: 1421459-05-3
M. Wt: 280.36
InChI Key: UXYBLWKRVCMDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique structure combining a pyrano-thiazole ring system with a thiophene moiety

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(6-8-2-1-5-17-8)14-12-13-9-3-4-16-7-10(9)18-12/h1-2,5H,3-4,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBLWKRVCMDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrano-thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide and a halo-ketone, under basic conditions to form the pyrano-thiazole core.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acrylamide group and thiazole nitrogen participate in nucleophilic substitutions:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, yielding 2-(thiophen-2-yl)acetic acid and the pyranothiazole amine .

  • Thiazole Ring Functionalization : Electrophiles such as alkyl halides or acyl chlorides react at the thiazole N-2 position, forming N-alkylated or N-acylated derivatives .

Table 2: Substitution Reactivity

Reaction SiteReagentProductConditions
Acrylamide C=OH₂O/H⁺ or OH⁻Carboxylic acid + amineReflux, 6–8 h
Thiazole N-2CH₃I, K₂CO₃N-MethylpyranothiazoleDMF, 60°C, 4 h

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety undergoes regioselective EAS at the 5-position due to electron-rich π-system:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5 of the thiophene ring, forming 5-nitrothiophene derivatives .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonated analogs, enhancing solubility for pharmacological studies .

Cross-Coupling Reactions

The thiophene and pyranothiazole rings enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Pd(PPh₃)₄-mediated coupling with arylboronic acids modifies the thiophene ring, generating biaryl derivatives .

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between the thiazole nitrogen and aryl halides.

Table 3: Catalytic Coupling Examples

Reaction TypeCatalyst SystemSubstrateProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane4-Bromophenylboronic acidAnticancer analogs
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa2-IodopyridineKinase inhibitor scaffolds

Redox Reactions

  • Thiophene Oxidation : m-CPBA oxidizes the thiophene sulfide to sulfoxide or sulfone derivatives, altering electronic properties .

  • Pyran Ring Reduction : H₂/Pd-C reduces the dihydropyran moiety to a tetrahydropyran, modulating ring conformation.

Heterocyclic Rearrangements

Under basic conditions (e.g., NaH/THF), the pyranothiazole system undergoes ring-expansion reactions to form seven-membered thiazocine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrano compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi.

  • Mechanism of Action : The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
  • Case Studies : In one study, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, suggesting that N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide may share similar properties .

Anticancer Potential

The anticancer properties of compounds containing the thiazole and pyrano rings are well-documented. This compound has been studied for its potential to inhibit cancer cell proliferation.

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. For instance, molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer cell growth .
Compound TypeTested Cell LinesResult
Thiazole DerivativeMCF7 (Breast Cancer)Significant inhibition observed
Pyrano-ThiazoleA549 (Lung Cancer)Moderate cytotoxicity noted

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. These studies help predict the binding affinity and orientation of the compound within the target site.

  • Software Utilized : Tools such as Schrodinger and MOE have been employed to simulate interactions between the compound and various enzymes or receptors implicated in disease processes .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene or thiazole rings can significantly alter biological activity.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrano-thiazole and thiophene moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(furan-2-yl)acetamide
  • N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the pyrano-thiazole and thiophene rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antiviral, and cytotoxic effects, as well as its structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S2C_{15}H_{16}N_{2}O_{2}S_{2}, with a molecular weight of 320.4 g/mol. The compound features a pyrano-thiazole core linked to a thiophene moiety via an acetamide group.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib, suggesting that this compound may serve as a potent anti-inflammatory agent.

Compound IC50 (μM) Reference
This compound0.04 ± 0.02

2. Antiviral Activity

The compound has shown promising antiviral activity against various viruses. For instance, it was tested against the Tobacco Mosaic Virus (TMV) and exhibited significant inhibitory effects with an EC50 value indicating its potential as an antiviral agent.

Virus EC50 (μg/mL) Reference
Tobacco Mosaic Virus58.7

3. Cytotoxicity

Cytotoxicity assays revealed that while the compound is effective against certain cancer cell lines, it demonstrates a therapeutic index that indicates a balance between efficacy and safety. The CC50 values suggest that the compound retains low cytotoxicity while exerting its biological effects.

Cell Line CC50 (μM) Reference
Human T-Lymphocyte Cells>105.25

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrano-Thiazole Core : This moiety is essential for biological activity due to its ability to interact with various biological targets.
  • Thiophene Substitution : The presence of the thiophene ring enhances lipophilicity and bioavailability.

Studies indicate that modifications to either the pyrano-thiazole or thiophene components can significantly alter biological activity, emphasizing the importance of these structural elements in drug design.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups.
  • Antiviral Efficacy : In vitro studies on human cell lines infected with viruses showed that treatment with this compound led to a marked decrease in viral load.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-(thiophen-2-yl)acetyl chloride with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine under reflux in anhydrous dichloromethane (DCM) with a triethylamine catalyst. Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress via TLC and confirm product identity using 1H^1H-NMR (e.g., thiophene protons at δ 7.2–7.4 ppm) and HRMS .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : X-ray crystallography is the gold standard. Use SHELX software for structure solution and refinement. Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Validate geometry using CCDC databases and check for hydrogen bonding (e.g., N–H···O interactions in the acetamide moiety) .
  • Key Considerations : Ensure crystallographic R-factor < 5% and confirm bond lengths (e.g., C=O bond ~1.22 Å) against DFT-optimized structures .

Q. What computational approaches are suitable for predicting electronic properties?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Include solvent effects via the PCM model for aqueous systems .
  • Key Considerations : Compare computed IR spectra (e.g., C=O stretch ~1680 cm1 ^{-1}) with experimental FT-IR data to validate accuracy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in this compound class?

  • Methodology : Synthesize analogs with modifications to the thiophene or pyranothiazole moieties. Test antimicrobial activity against Gram-positive/negative strains (MIC assays) or anticancer activity via MTT assays (e.g., IC50_{50} against HeLa cells). Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with potency .
  • Data Contradictions : Pyrano[2,3-d]thiazole derivatives may show higher activity than thiazolo[4,5-d] analogs despite similar HOMO-LUMO gaps, suggesting non-electronic factors (e.g., solubility) dominate .

Q. How to resolve discrepancies between computational and experimental vibrational spectra?

  • Methodology : Re-optimize DFT calculations with dispersion corrections (e.g., D3BJ) and anharmonic frequency analysis. For persistent mismatches (e.g., NH stretching modes), consider hydrogen-bonding networks in the solid state vs. gas-phase models .
  • Case Study : If computed C=O frequencies deviate by >20 cm1^{-1}, re-evaluate basis set adequacy or experimental conditions (e.g., KBr pellet pressure effects) .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodology : Screen solvents (e.g., DMF/ethanol mixtures) and employ slow evaporation. Add seed crystals or use anti-solvent diffusion (e.g., hexane). For persistent amorphous precipitates, derivatize with halogen substituents to enhance crystal packing .
  • Advanced Tools : Use PLATON to check for missed symmetry or twinning. If twinning is detected (e.g., in monoclinic systems), apply HKLF5 refinement in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.